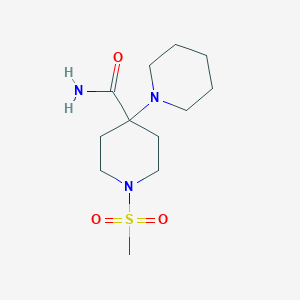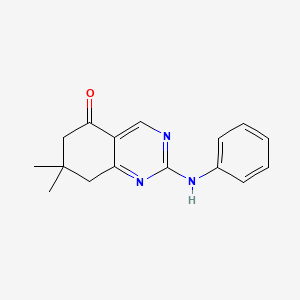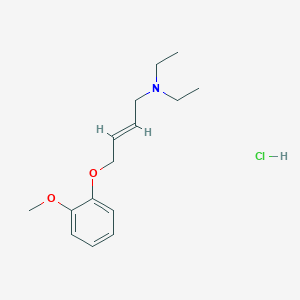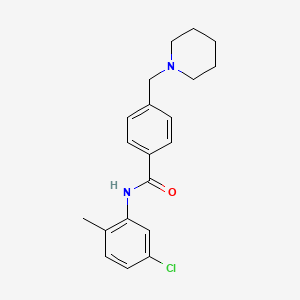
2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone
Overview
Description
2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone, also known as compound 1, is a synthetic compound that has been widely used in scientific research due to its potential applications in various fields. This compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action.
Mechanism of Action
The mechanism of action of 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. Studies have shown that 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 can inhibit the activity of tyrosine kinases, which play a role in cell signaling and proliferation. Additionally, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins. This inhibition can lead to the accumulation of misfolded proteins and induce apoptosis.
Biochemical and Physiological Effects:
Compound 1 has been shown to have various biochemical and physiological effects. Studies have shown that 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 can inhibit the growth of cancer cells and induce apoptosis. Additionally, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been shown to have neuroprotective effects and can improve cognitive function in animal models. Compound 1 has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
Compound 1 has several advantages for use in lab experiments. It is a synthetic 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone that can be easily synthesized in large quantities. Additionally, it has been extensively studied and its properties are well-known. However, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 also has some limitations. It is a relatively complex 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone, which can make it difficult to study its mechanism of action. Additionally, its effects can vary depending on the cell type and experimental conditions.
Future Directions
There are several future directions for research on 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1. One area of research could focus on the development of new derivatives of 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 with improved properties. Additionally, further studies could be conducted to better understand the mechanism of action of 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 and its effects on different cell types. Finally, studies could be conducted to investigate the potential use of 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 is a synthetic 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone that has been extensively studied for its potential applications in various scientific research fields. Its synthesis method is complex, but it has been well-studied and its properties are well-known. Compound 1 has been shown to have various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory effects. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of various diseases.
Scientific Research Applications
Compound 1 has been used in various scientific research applications, including drug discovery, cancer research, and neuroscience. In drug discovery, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been studied for its potential as a lead 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone for the development of new drugs. In cancer research, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, 2-anilino-4-methyl-7,8-dihydro-5(6H)-quinazolinone 1 has been studied for its potential as a neuroprotective agent and for its effects on neurotransmitter release.
properties
IUPAC Name |
2-anilino-4-methyl-7,8-dihydro-6H-quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-10-14-12(8-5-9-13(14)19)18-15(16-10)17-11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQNMJFCCYFBHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=CC=CC=C3)CCCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-methyl-2-[(phenoxyacetyl)amino]benzoic acid](/img/structure/B4440103.png)

![methyl 4-hydroxy-2-methyl-3-[(3-methyl-1-piperidinyl)methyl]-6-quinolinecarboxylate](/img/structure/B4440114.png)

![4-(1-pyrrolidinylmethyl)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4440124.png)
![ethyl 4-[3-(4-tert-butylphenyl)propanoyl]-1-piperazinecarboxylate](/img/structure/B4440132.png)
![3-amino-N-(2-bromophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440133.png)



![2-[1-(2-fluorobenzyl)-1H-indol-3-yl]-2-oxo-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4440168.png)
![3-amino-N-(5-methyl-1,3,4-thiadiazol-2-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4440184.png)
![4-[(2,3-dihydro-1H-inden-2-ylamino)methyl]-2-ethoxyphenol](/img/structure/B4440189.png)
![N-(5-{[(4-methoxyphenyl)amino]sulfonyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B4440208.png)